molecular formula C15H15F3N4O3S B10958260 (4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(2-fluorophenyl)methanone

(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B10958260
M. Wt: 388.4 g/mol
InChI Key: FBKXTTNVPCMOSC-UHFFFAOYSA-N
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Description

The compound (4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE is a complex organic molecule that features a combination of difluoromethyl, pyrazolyl, sulfonyl, piperazino, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the core pyrazole structure. The difluoromethyl group is introduced through difluoromethylation reactions, which can be achieved using various reagents such as difluorocarbene precursors . The sulfonyl group is added via sulfonylation reactions, often using sulfonyl chlorides . The piperazino group is incorporated through nucleophilic substitution reactions, and the final fluorophenyl group is introduced using electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, (4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and sulfonyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15F3N4O3S

Molecular Weight

388.4 g/mol

IUPAC Name

[4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C15H15F3N4O3S/c16-13-4-2-1-3-12(13)14(23)20-5-7-21(8-6-20)26(24,25)11-9-19-22(10-11)15(17)18/h1-4,9-10,15H,5-8H2

InChI Key

FBKXTTNVPCMOSC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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